molecular formula C20H21N7O6 B1588000 (4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate CAS No. 7444-29-3

(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Cat. No. B1588000
CAS RN: 7444-29-3
M. Wt: 455.4 g/mol
InChI Key: IXOKAOVBTZVTBV-NEJHNUGDSA-N
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Description

(6R,S)-5,10-Methenyl-5,6,7,8-tetrahydrofolic acid is an intermediate in the biosynthesis of thymidylate.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is involved in the synthesis of structurally interesting compounds via a series of ring-chain tautomerizations/rearrangements. This process forms part of novel synthetic routes to various heterocyclic compounds (R. Lis, J. Traina, J. Huffman, 1990).

Biological Activities

Pharmacophore Modeling and Drug Design

  • The compound has been used in the development of novel antibacterial agents. This includes studies on the synthesis, characterization, and evaluation of their activities against various bacteria (Ishak Bildirici, A. Şener, İ. Tozlu, 2007).
  • It also serves as a key component in the synthesis of potentially biologically active fused polyheterocycles containing a pyrimidine unit, which are evaluated for their antimicrobial activity (M. Soliman, M. El-Ahwany, M. Sherif, M. Assy, 2019).

properties

CAS RN

7444-29-3

Product Name

(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/C20H21N7O6/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29/h1-4,7,12-13,15H,5-6,8-9H2,(H5,21,23,25,28,29,30,31,32,33)/t12-,13+,15?/m1/s1

InChI Key

IXOKAOVBTZVTBV-NEJHNUGDSA-N

Isomeric SMILES

C1[C@H]2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O)N

SMILES

C1C2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O)N

Canonical SMILES

C1C2C=NC3=[N+]=C(NC(=O)C3N2CN1C4=CC=C(C=C4)C(=O)NC(CCC(=O)[O-])C(=O)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 2
Reactant of Route 2
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 3
Reactant of Route 3
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 4
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 5
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Reactant of Route 6
(4S)-4-[[4-[(6aS)-3-amino-1-oxo-6a,7,9,10a-tetrahydro-2H-imidazo[1,5-f]pteridin-4-ium-8-yl]benzoyl]amino]-5-hydroxy-5-oxopentanoate

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